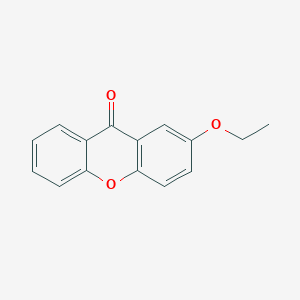

2-Ethoxyxanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-ethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O3/c1-2-17-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)18-14/h3-9H,2H2,1H3 |

InChI Key |

HWHLGVNXPKATCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Theoretical Studies and Computational Chemistry of 2 Ethoxyxanthen 9 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-ethoxyxanthen-9-one. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical and physical properties.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. frontiersin.org DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These calculations are instrumental in understanding the properties of diverse materials, from solid-state systems to molecular complexes. cond-mat.de For complex systems, such as those involving transition metals or large organic molecules, DFT provides a viable approach where more computationally expensive methods would be prohibitive. frontiersin.org The insights from DFT can be predictive, relying only on the chemical composition and structure without the need for empirical models. cond-mat.de

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and stability. wuxiapptec.com

A larger HOMO-LUMO gap generally implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. wuxiapptec.com The energies of the HOMO and LUMO can be tuned by modifying the molecular structure, for instance, by adding electron-donating or electron-withdrawing groups. arxiv.org For this compound, the ethoxy group acts as an electron-donating group, which would be expected to raise the energy of the HOMO, while the carbonyl group on the xanthen-9-one core is electron-withdrawing, influencing the LUMO energy. The precise energy levels and the gap can be calculated using DFT. researchgate.netnih.gov These values are crucial for predicting the molecule's behavior in various chemical environments and its potential as a material for electronic devices. researchgate.net

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability. A lower LUMO energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap often implies higher reactivity. |

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule like this compound might interact with a larger biological macromolecule, such as a protein or nucleic acid. nih.gov These methods are crucial in drug discovery and materials science. nih.govitb.ac.id

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. itb.ac.id The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. semanticscholar.org

Several computational methods have been developed to accurately predict ligand-binding sites on proteins. plos.orgnih.govnih.govbiorxiv.orgresearchgate.net These approaches can utilize information about the protein's structure, sequence, or both to identify pockets and cavities on the protein surface that are likely to bind ligands. plos.orgnih.gov For this compound, docking studies could reveal potential protein targets and provide a rationale for its biological activity. The results can guide the design of new derivatives with improved binding affinity and selectivity. mdpi.com

| Simulation Technique | Purpose | Predicted Outcomes for this compound |

| Molecular Docking | Predicts the binding orientation of this compound to a target protein. | Identification of potential binding pockets and key amino acid residues involved in the interaction. |

| Binding Site Prediction | Identifies potential ligand-binding sites on a protein's surface. | Suggests possible biological targets for this compound. |

| Molecular Dynamics | Simulates the movement of the protein-ligand complex over time. | Assesses the stability of the predicted binding pose and the flexibility of the interaction. |

Proton-Transfer Energetics and Qualitative pKa Estimation

Computational methods can be employed to study proton-transfer processes and estimate the acidity (pKa) of molecules. Understanding the pKa of this compound is important as it influences its solubility, absorption, and interaction with biological targets under different pH conditions. While direct and highly accurate pKa prediction is challenging, qualitative estimations and the study of proton-transfer energetics can provide valuable insights. DFT calculations can be used to compute the energies of the protonated and deprotonated forms of the molecule, which are related to its acidity.

Investigation of Reaction Mechanisms through Computational Approaches

For this compound, computational methods could be used to investigate the mechanisms of its synthesis or its reactions with other molecules. For example, by calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. chemrxiv.org These studies can reveal detailed information about bond-breaking and bond-forming processes that are often difficult to observe experimentally. smu.edunih.gov The integration of computational chemistry with experimental studies provides a comprehensive understanding of chemical reactivity. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules in solution. nih.gov For xanthone (B1684191) derivatives, NMR provides unambiguous evidence of the substitution pattern and conformation. nih.gov

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the chemical environment of magnetically active nuclei. The ¹H NMR spectrum of 2-Ethoxyxanthen-9-one is expected to show distinct signals for the ethoxy group—a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons—due to spin-spin coupling. The seven aromatic protons would appear as a series of complex multiplets in the downfield region of the spectrum. The ¹³C NMR spectrum would reveal 15 distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) at a low field, two signals for the ethoxy group, and the remaining signals corresponding to the aromatic carbons of the xanthone core.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning these signals definitively. nih.gov A COSY spectrum establishes correlations between coupled protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy group and revealing the coupling network among the protons on the aromatic rings. An HSQC experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon in the structure. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity across two or three bonds, confirming the position of the ethoxy group on the xanthone skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethoxy -CH₃ | ~1.4 | Triplet (t) |

| Ethoxy -OCH₂- | ~4.1 | Quartet (q) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₅H₁₂O₃), the calculated molecular weight is approximately 240.07 g/mol . In an MS experiment, this would be observed as the molecular ion peak, [M]⁺, at m/z 240.

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for ethoxy-substituted aromatic compounds include the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement to yield a fragment at m/z 212, or the loss of an ethoxy radical (•OC₂H₅, 45 Da) to produce a cation at m/z 195. Another characteristic fragmentation for xanthones is the loss of a carbon monoxide molecule (CO, 28 Da) from the carbonyl group.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 212 | [M - C₂H₄]⁺ |

| 211 | [M - C₂H₅]⁺ |

| 195 | [M - OC₂H₅]⁺ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or triplet states. tandfonline.comphcogj.com While this compound in its ground state is diamagnetic and thus EPR-silent, its radical intermediates can be studied using this method. For instance, in photochemical reactions, xanthone and its derivatives are known to undergo photoreduction to form a ketyl radical anion. tandfonline.com EPR spectroscopy would be the definitive technique to detect and characterize such a transient radical intermediate of this compound. The technique can also be used to study the excited triplet state of the molecule, which is biradical in nature, or to assess its ability to act as a radical scavenger in antioxidant studies. phcogj.comacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent peaks would be from the carbonyl group (C=O) of the ketone, the C-O bonds of the ether linkage, and the various bonds within the aromatic rings.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H (Ethoxy) | Stretch | 3000 - 2850 |

| Ketone C=O | Stretch | 1680 - 1650 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The extensive conjugated π-system of the dibenzo-γ-pyrone (xanthone) core in this compound acts as a chromophore, giving rise to strong absorptions.

The spectrum is expected to show two main types of electronic transitions: π→π* transitions, originating from the promotion of electrons in the conjugated aromatic system to higher energy antibonding orbitals, and n→π* transitions, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The π→π* transitions are typically high-intensity bands, while the n→π* transition is of lower intensity. The presence of the ethoxy group (–OC₂H₅), an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted xanthone parent molecule due to the extension of the conjugated system by the lone pair electrons on the ether oxygen.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, effectively generating a unique "molecular fingerprint." aip.orgmdpi.com This technique is based on the inelastic scattering of monochromatic light, usually from a laser source. aip.orgresearchgate.net When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). aip.orgspectroscopyonline.com The energy difference between the incident and scattered light corresponds to the energy of specific molecular vibrations, such as the stretching and bending of chemical bonds. aip.orgspectroscopyonline.com

The vibrational fingerprint of this compound is dominated by the modes of its core structure, the xanthen-9-one (or xanthone) moiety, with additional contributions and shifts arising from the ethoxy substituent on the benzene (B151609) ring. iisc.ac.innih.gov The xanthone core gives rise to characteristic peaks related to the stretching of the carbonyl group (C=O), the C-O-C ether linkage within the central ring, and various vibrations of the aromatic benzene rings. researchgate.netiisc.ac.in

The introduction of the ethoxy group (-OCH₂CH₃) at the 2-position is expected to introduce new vibrational modes and perturb the existing modes of the parent xanthone structure. amazonaws.com The new modes will include C-H stretching and bending vibrations of the ethyl group. Furthermore, the substitution on one of the benzene rings will alter the symmetry of the molecule, potentially activating Raman modes that were previously inactive or weak in the unsubstituted xanthone. optica.org The electronic effect of the ethoxy group can also influence the bond strengths and therefore the vibrational frequencies of the adjacent aromatic ring. aip.orgacs.org

Detailed research findings from computational studies and experimental data on similar xanthone derivatives allow for the assignment of the major Raman peaks for this compound. researchgate.netiisc.ac.infrontiersin.org For instance, the strong carbonyl (C=O) stretch is a prominent feature in the spectra of all xanthones. researchgate.net The vibrations of the fused aromatic system and the central pyrone ring provide a complex but characteristic pattern in the fingerprint region (typically 400-1800 cm⁻¹). nist.govnih.gov

Below is a table of expected characteristic Raman peaks for this compound and their tentative assignments based on data from related compounds.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3070 | Aromatic C-H stretching |

| ~2980, ~2930 | Asymmetric and symmetric C-H stretching of the ethoxy group |

| ~1650 | C=O (carbonyl) stretching |

| ~1610, ~1590 | Aromatic C=C stretching |

| ~1470 | CH₂ scissoring of the ethoxy group |

| ~1310 | In-plane C-H bending / Aromatic ring breathing |

| ~1220 | Asymmetric C-O-C (aryl-ether) stretching |

| ~1150 | C-O stretching of the ethoxy group |

| ~1030 | Aromatic ring breathing / C-C stretching |

| ~800 | Out-of-plane C-H bending |

| ~620 | In-plane ring deformation |

Investigation of Biological Activities and Underlying Molecular Mechanisms

Broad Spectrum of Biological Activities Associated with Xanthone (B1684191) Derivatives

Xanthone derivatives, both naturally occurring and synthetic, exhibit a wide and diverse range of pharmacological activities. mdpi.combenthamdirect.com These compounds are recognized for their potential health benefits, which stem from their ability to bind to various protein receptors implicated in disease pathogenesis. mdpi.com

The spectrum of biological activities attributed to xanthone derivatives is extensive and includes:

Anticancer: Xanthone derivatives have demonstrated significant anticancer properties against various cancer cell lines. nih.govnih.gov Their mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and targeting key enzymes and signaling pathways involved in cancer development. nih.govcore.ac.uk

Antimicrobial: This class of compounds has shown notable antibacterial and antifungal activities. mdpi.comnih.gov Some natural xanthones exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Anti-inflammatory: Xanthones possess anti-inflammatory properties, which are attributed to their ability to modulate inflammatory pathways and the production of inflammatory mediators. nih.govmdpi.com

Antioxidant: Many xanthone derivatives are potent antioxidants, capable of neutralizing harmful free radicals and reducing oxidative stress, a key factor in many chronic diseases. mdpi.comnih.gov

Antidiabetic: Certain xanthones have been shown to have antidiabetic effects, including the ability to inhibit enzymes like α-glucosidase, which is involved in carbohydrate metabolism. mdpi.comresearchgate.net

Antiviral: Research has indicated the potential of xanthone derivatives as antiviral agents, including activity against HIV. mdpi.comnih.gov

Cardiovascular Protective: Xanthones have been shown to exert beneficial effects on the cardiovascular system, including anti-hypertensive, antithrombotic, and vasorelaxant activities. mdpi.comnih.gov

Enzyme Inhibition: Xanthones are known to inhibit a variety of enzymes, including protein kinases, aromatase, and topoisomerases, which are crucial targets in drug development. nih.govnih.gov

The breadth of these activities highlights the therapeutic potential of the xanthone scaffold and its derivatives in addressing a wide range of health conditions. benthamdirect.comnih.gov

Table 1: Overview of Biological Activities of Xanthone Derivatives

| Biological Activity | Description | Key Mechanisms of Action | References |

|---|---|---|---|

| Anticancer | Inhibits the growth and proliferation of cancer cells. | Induction of apoptosis, cell cycle arrest, enzyme inhibition (e.g., protein kinases, topoisomerase). | nih.gov, core.ac.uk, nih.gov |

| Antimicrobial | Inhibits the growth of or kills microorganisms. | Disruption of microbial cell membranes and functions. | mdpi.com, nih.gov |

| Anti-inflammatory | Reduces inflammation. | Modulation of inflammatory pathways (e.g., NF-κB, MAPKs), inhibition of pro-inflammatory enzymes (e.g., COX, LOX). | nih.gov, mdpi.com |

| Antioxidant | Protects cells from damage by free radicals. | Scavenging of reactive oxygen species (ROS). | mdpi.com, nih.gov |

| Antidiabetic | Helps to control blood sugar levels. | Inhibition of α-glucosidase, enhancement of insulin (B600854) sensitivity. | mdpi.com, researchgate.net |

| Antiviral | Inhibits the replication of viruses. | Inhibition of viral enzymes and processes. | mdpi.com, nih.gov |

| Cardiovascular Protective | Protects the heart and blood vessels. | Antihypertensive, antithrombotic, and vasorelaxant effects. | mdpi.com, nih.gov |

Mechanistic Studies of Specific Biological Responses

Xanthone derivatives have been identified as potent inhibitors of various enzymes, with significant research focusing on α-glucosidase. acs.orgnih.gov α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. researchgate.net

Studies on xanthone derivatives like 1,3,7-trihydroxyxanthone and 1,3-dihydroxybenzoxanthone have shown that they act as noncompetitive inhibitors of α-glucosidase. acs.orgacs.org This means they bind to a site on the enzyme different from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. acs.org The binding mechanism involves the formation of hydrogen bonds and π-π stacking interactions between the xanthone molecule and the enzyme. acs.org A key finding is that these inhibitors can cause a loss of the α-helix content in the secondary structure of α-glucosidase, which is crucial for maintaining its conformation and function. acs.org

The inhibitory activity of xanthones against α-glucosidase is influenced by their chemical structure. For instance, the presence of hydroxyl groups at specific positions, such as C-1 or C-8, appears to be important for high inhibitory activity. researchgate.net Conversely, bulky substituents, like a glycoside residue at C-7, can decrease inhibitory potency due to steric hindrance. researchgate.net

While research on enoyl-ACP reductase inhibition by 2-ethoxyxanthen-9-one specifically is limited, the broad enzyme-inhibiting capabilities of the xanthone class suggest this as a potential area for future investigation.

Xanthone derivatives exert significant influence over various cellular pathways that are fundamental to cell growth, proliferation, and death.

Protein Kinase C (PKC) Modulation: Protein Kinase C (PKC) is a family of enzymes involved in signal transduction that controls numerous cellular processes. researchgate.net Different isoforms of PKC can have opposing roles in processes like apoptosis. researchgate.net Xanthone derivatives have been identified as modulators of PKC, capable of either activating or inhibiting specific isoforms. researchgate.netresearchgate.net This isoform-selective modulation allows for a nuanced control of cellular events. researchgate.net For example, studies using a yeast-based PKC expression system have successfully identified xanthones that are potent and selective activators or inhibitors of particular PKC isoforms. researchgate.net

p53/MDM2 Regulation: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by its negative regulator, MDM2. The disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function. mdpi.com Several xanthone derivatives have been shown to interfere with this interaction. mdpi.comnih.gov For instance, the synthetic xanthone 12-hydroxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano [3,2-b]xanthen-6-one was identified as a disruptor of the MDM2-p53 complex. mdpi.com Another aminated xanthone derivative, compound 37, was found to significantly reverse the inhibitory effect of MDM2 on p53, leading to the upregulation of p53 target genes. mdpi.com These findings highlight the potential of xanthones to act as p53-activating agents. mdpi.comoncotarget.com

Cell Cycle Arrest: A common mechanism by which xanthone derivatives exert their anticancer effects is by inducing cell cycle arrest, which prevents cancer cells from dividing and proliferating. core.ac.uk Different xanthones can arrest the cell cycle at different phases (G1, S, or G2/M). mdpi.com For example, studies on xanthones isolated from Garcinia cowa showed that different compounds induced cell cycle arrest at the S phase, G2/M phase, or G1 phase in a dose-dependent manner. mdpi.com This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). scispace.com For instance, one xanthone derivative was found to arrest HepG2 cells in the G0/G1 phase by decreasing the expression of cyclin D and CDK2 and increasing the expression of the inhibitor p21. scispace.com

Recent research has unveiled a novel mechanism of action for xanthone derivatives: direct interaction with RNA structures, specifically riboswitches, to regulate gene expression. nih.gov Riboswitches are regulatory segments of messenger RNA that bind to small molecules, causing a change in the RNA's conformation and thereby controlling the transcription or translation of the associated gene. mdpi.com

A study focusing on the preQ1 riboswitch, which is involved in the biosynthesis of the hypermodified tRNA base queuosine, demonstrated that synthetic xanthone derivatives can bind to the riboswitch aptamer (the ligand-binding domain). nih.gov X-ray crystallography revealed that a xanthone derivative binds to the same site as the natural ligand, PreQ1, but in a distinct manner. nih.govnih.gov The planar xanthone core is sandwiched between key nucleotide residues of the riboswitch. nih.gov

This binding has functional consequences. Single-molecule assays showed that while the natural ligand induces stable pseudoknot formation in the riboswitch, the xanthone derivative impacts the folding rate, likely stabilizing the RNA in a partially folded state. nih.govnih.gov Despite this different kinetic mechanism, the xanthone derivative was able to affect gene expression in bacterial cells by directly binding to the RNA. nih.gov This work demonstrates that diverse chemical scaffolds like xanthones can target and modulate the function of riboswitches, offering a new avenue for pharmacological control over gene expression. nih.gov

Xanthone derivatives possess significant immunopharmacological properties, primarily characterized by their ability to modulate inflammatory and immune responses. mdpi.comphcogrev.com These effects are largely attributed to their antioxidant and anti-inflammatory activities. frontiersin.org

Xanthones can influence the activity of various immune cells. mdpi.com They have been shown to modulate the production and activity of key signaling molecules in the immune system, such as cytokines (e.g., interleukins and tumor necrosis factor-alpha (TNF-α)) and chemokines. mdpi.comfrontiersin.org By regulating the balance between pro-inflammatory and anti-inflammatory cytokines, xanthones can control the direction and intensity of an immune response. mdpi.com

The anti-inflammatory effects of xanthones are also linked to their ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov For example, the pristine xanthone structure has been shown to reduce the phosphorylation of IκBα and NF-κB in keratinocytes, thereby inhibiting an allergic inflammatory response. frontiersin.org

Furthermore, some xanthones can modulate immune responses by affecting the activity of macrophages, which are crucial cells in both innate and adaptive immunity. phcogrev.comsemanticscholar.org Studies have shown that xanthones can influence macrophage polarization and phagocytic activity. phcogrev.com For instance, α-mangostin, a well-known xanthone, has been shown to suppress pro-inflammatory cytokines and modulate the activity of both innate and adaptive immune cells. nih.gov

Table 2: Mechanistic Insights into Biological Activities of Xanthone Derivatives

| Mechanism | Specific Target/Pathway | Effect of Xanthone Derivatives | References |

|---|---|---|---|

| Enzyme Inhibition | α-Glucosidase | Noncompetitive inhibition, causing a loss of α-helix content in the enzyme's secondary structure. | acs.org, acs.org |

| Protein Kinase C (PKC) | Isoform-selective activation or inhibition. | researchgate.net, researchgate.net | |

| Modulation of Cellular Pathways | p53/MDM2 | Disruption of the interaction, leading to p53 activation. | mdpi.com, nih.gov |

| Cell Cycle | Induction of arrest at G1, S, or G2/M phases by modulating cyclins and CDKs. | mdpi.com, scispace.com | |

| Interaction with RNA | Riboswitch Aptamer | Binds to the aptamer, alters RNA folding kinetics, and regulates gene expression. | nih.gov, nih.gov |

| Immunopharmacology | Inflammatory Pathways (NF-κB, MAPK) | Modulation of cytokine production and immune cell activity. | mdpi.com, frontiersin.org, nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of xanthone derivatives is intricately linked to their chemical structure, specifically the type, number, and position of substituents on the dibenzo-γ-pyrone core. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the xanthone scaffold influence their pharmacological properties and for designing more potent and selective compounds. benthamdirect.comnih.gov

For xanthone analogues, including those related to this compound, several key structural features have been identified as important for their biological activities:

Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. For instance, in the context of α-glucosidase inhibition, a hydroxyl group at C-1 or C-8 is often associated with higher activity. researchgate.net In anticancer activity, hydroxyl groups are frequently found in active xanthones. mdpi.com

Alkoxy Chains: The nature of alkoxy groups, such as the ethoxy group in this compound, plays a significant role. Studies on alkoxy-substituted xanthones have shown that the length and branching of the alkyl chain can affect activity. For example, attaching certain alkoxy moieties to the 2-hydroxy group of a xanthone can lead to high α-glucosidase inhibition. mdpi.com

Prenyl Groups: The addition of prenyl groups often enhances biological activity, particularly antimicrobial and anticancer effects. mdpi.com

Halogenation: The introduction of halogen atoms, such as bromine, can significantly increase cytotoxic activity against cancer cell lines. For example, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one was found to be highly active against the MDA-MB-231 breast cancer cell line. nih.gov

Nitrogen-Containing Side Chains: The incorporation of nitrogen-containing side chains, such as aminoalkyl groups, has been shown to yield compounds with promising antimicrobial and cytotoxic activities. scielo.br

These SAR insights are invaluable for the rational design of new xanthone derivatives, such as analogues of this compound, with improved therapeutic potential. benthamdirect.comnih.gov

Impact of Substituent Nature and Position on Biological Activity

The biological activity of the xanthone scaffold is intrinsically linked to the nature and placement of its substituents. nih.govresearchgate.netcore.ac.uk The core structure, a dibenzo-γ-pyrone, serves as a versatile template, but its therapeutic potential is unlocked and modulated by the functional groups attached to its rings. nih.govresearchgate.netcore.ac.uk The analysis of these structure-activity relationships (SAR) is crucial for understanding how to enhance the potency or effect of a xanthone derivative. wikipedia.orggardp.org

Research has demonstrated that the type of substituent, such as hydroxyl, prenyl, or alkoxy groups, and its specific location on the xanthone nucleus can dramatically alter the compound's biological profile, including its anticancer activities. mdpi.com For instance, the presence of prenyl groups is often reported as a pivotal feature for the anticancer activity of xanthones. mdpi.com The introduction of a prenyl group to 1-hydroxyxanthone, for example, was found to significantly increase its anticancer activity against the MCF-7 breast cancer cell line. mdpi.com The position of this prenylation is also critical; studies have highlighted that prenylation at the C-8 position, often in combination with hydroxyl groups at C-1, C-3, and C-6, is important for biological activity. mdpi.com

Oxygenation patterns, particularly the number and position of hydroxyl groups, also play a significant role. However, the relationship is not always linear; an increase in the number of hydroxyl groups does not invariably lead to higher cytotoxic activity, suggesting that the specific placement of these groups is a more decisive factor. dovepress.com Similarly, the introduction of aminoalkoxy groups has been shown to increase anticancer activity, with the order of effectiveness being diethylamino > dimethylamino. mdpi.com Conversely, creating a quaternary ammonium (B1175870) salt from the terminal amino group can weaken activity, likely due to reduced cell membrane penetration. mdpi.com

The effect of substituents is not only tied to their chemical nature but also to stereochemistry, where the enantioselective effect of a chiral xanthone derivative can influence its growth-inhibitory activity. mdpi.com These findings underscore that the biological effects of a xanthone derivative are a complex interplay between the core structure and the specific characteristics of its substituents. nih.govmdpi.com

Table 1: Influence of Substituent Nature and Position on Xanthone Biological Activity

| Substituent/Feature | Position(s) | Observed Impact on Biological Activity | Example Compound Class |

|---|---|---|---|

| Prenylation (Prenyl/Geranyl groups) | C-8, C-4, C-2 | Generally increases anticancer activity. mdpi.commdpi.com Position C-8 is often highlighted as particularly important. mdpi.com | α-mangostin, Dihydrobrasixanthone B |

| Oxygenation (Hydroxyl groups) | C-1, C-3, C-6, C-7 | Crucial for activity; specific positions are more critical than the total number of groups. mdpi.comdovepress.com Often works synergistically with prenylation. mdpi.com | 7-O-demethyl mangostanin, Polyhydroxyxanthones |

| Alkoxylation (e.g., Aminoalkoxy groups) | General | Can enhance anticancer activity. The nature of the terminal amino group (e.g., diethylamino vs. dimethylamino) fine-tunes the effect. mdpi.com | Aminoalkoxylated benzo[b]xanthones |

| Fused Rings (e.g., Furan, Pyran) | - | The presence and oxidation state of fused heterocyclic rings can modulate cytotoxicity. mdpi.com | Sterigmatocystin, 5,8-dihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b] xanthen-6-one |

| Chirality | General | The enantiomeric form of a chiral xanthone can affect its growth-inhibitory activity. mdpi.com | Chiral xanthone derivatives |

Design Principles for Optimizing Biological Responses

The development of xanthone derivatives with enhanced biological efficacy relies on strategic design principles aimed at optimizing their interaction with biological targets. nih.gov Given that the xanthone scaffold is considered a "privileged structure," it provides a robust foundation for chemical modifications that can modulate a wide array of biological responses. nih.gov

A primary design strategy involves the targeted modification of the xanthone core at specific positions known to influence activity. For example, based on structure-activity relationship studies, medicinal chemists can introduce or alter functional groups at positions C-1, C-3, C-6, and C-8 to generate more active analogues. mdpi.com This includes the chemical modification of phenolic hydroxyl groups to improve pharmacological properties. nih.gov For instance, the synthesis of more amphiphilic xanthone derivatives by modifying the C-1, C-3, and C-6 hydroxyl groups of α-mangostin has been shown to increase antimicrobial activity and selectivity. nih.gov

Another key principle is the creation of hybrid molecules, where the xanthone scaffold is combined with other pharmacologically active moieties. nih.gov Heterocyclic frameworks like pyrazole (B372694) and triazole, which are recognized for their own anti-inflammatory properties, have been attached to the xanthone core. nih.gov This hybridization aims to enhance the therapeutic potential beyond that of either individual component. nih.govresearchgate.net

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are increasingly integral to the rational design of novel xanthone derivatives. dovepress.com QSAR models can help predict the biological activity of new compounds before synthesis, identifying the most prominent descriptors for cytotoxicity to guide the development of more potent agents. dovepress.com Molecular docking allows for the virtual screening of designed compounds against specific biological targets, such as enzymes, to evaluate their binding affinity and predict their mechanism of action. dovepress.comnih.gov This computational pre-screening helps in prioritizing candidates for chemical synthesis and further in vitro and in vivo testing. nih.govresearchgate.net A recent study successfully used computational docking to screen hybrid-xanthone variants against the COX-2 enzyme, leading to the identification and synthesis of potent anti-inflammatory agents. nih.gov

Table 2: Design Principles for Optimizing Xanthone Derivatives

| Design Principle | Methodology | Objective | Reference |

|---|---|---|---|

| Targeted Substituent Modification | Chemical synthesis to introduce or alter functional groups (e.g., prenyl, hydroxyl, aminoalkoxy) at specific positions (C-1, C-3, C-6, C-8). | To enhance potency, selectivity, and improve pharmacological properties like cell penetration and amphiphilicity. | mdpi.comnih.gov |

| Molecular Hybridization | Synthetically linking the xanthone scaffold to other known bioactive heterocyclic moieties (e.g., pyrazole, triazole). | To create novel chemical entities with potentially synergistic or enhanced biological activities (e.g., anti-inflammatory). | nih.govresearchgate.net |

| Computational and In Silico Design | Utilizing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. | To predict the biological activity of virtual compounds, understand drug-target interactions, and prioritize candidates for synthesis. | dovepress.com |

| Rational Design Based on Natural Products | Using a known bioactive natural xanthone (e.g., α-mangostin) as a starting scaffold for chemical optimization. | To expand the biological spectrum (e.g., against Gram-negative bacteria) by overcoming limitations like poor membrane penetration. | wiley.com |

2 Ethoxyxanthen 9 One Derivative Research and Development

Design and Synthesis of Novel Ethoxyxanthenone Analogues

The creation of new analogues of 2-ethoxyxanthen-9-one is a cornerstone of its research and development. Synthetic strategies are devised to introduce a wide range of chemical diversity, allowing for a thorough investigation of the structure-activity landscape.

While direct research on the strategic modification of the ethoxy group of this compound is not extensively documented, studies on analogous alkoxy-substituted xanthones provide a clear roadmap for potential modifications. The ethoxy group at the C-2 position is a key target for structural variation to enhance biological activity. Research on other 2-alkoxyxanthones has shown that altering the length and functionality of the alkoxy chain can have a significant impact on their inhibitory effects against various enzymes. nih.gov

For instance, in a study on 2-hydroxy-3-methoxyxanthone (B15475791) derivatives, the introduction of different substituents on the alkoxy chain at the 2-position led to a range of biological activities. nih.gov This suggests that similar strategies could be applied to this compound. Potential modifications could include:

Chain Length Variation: Synthesizing analogues with shorter (methoxy) or longer (propoxy, butoxy) alkyl chains to probe the size limitations of the binding pocket of a biological target.

Introduction of Functional Groups: Incorporating polar groups such as hydroxyls, amines, or amides into the ethoxy chain to potentially form additional hydrogen bonds with a target receptor.

Alkene and Alkyne Moieties: Introducing unsaturation in the form of allyl or propargyl groups to create more rigid structures and explore different binding orientations.

Cyclic Substitutions: Attaching cycloalkyl or aromatic rings to the ethoxy chain to investigate the influence of bulky and hydrophobic substituents.

A general synthetic route to achieve such modifications often starts with the corresponding 2-hydroxyxanthone (B158754), which can then be alkylated with a variety of haloalkanes or other electrophilic reagents to introduce the desired modified ethoxy side chain. nih.govmdpi.com

The xanthone (B1684191) core itself provides numerous positions for substitution, allowing for a broad exploration of chemical space. The biological activities of xanthones are highly dependent on the nature and position of substituents on the dibenzo-γ-pyrone framework. nih.govinnovareacademics.in The synthesis of new derivatives often involves well-established methods like the Grover, Shah, and Shah (GSS) reaction, cyclodehydration of 2,2'-dihydroxybenzophenones, and electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt

In the context of this compound, further modifications on the xanthone nucleus could involve the introduction of a variety of functional groups, including:

Halogens: Introduction of fluorine, chlorine, or bromine atoms can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. mdpi.com

Nitrogen-Containing Groups: The incorporation of amines, amides, or nitro groups can introduce new hydrogen bonding capabilities and charge interactions. innovareacademics.in

Prenyl and Geranyl Groups: These isoprenoid side chains are common in naturally occurring xanthones and have been shown to be crucial for the anticancer activity of compounds like α-mangostin. mdpi.com

The following table showcases examples of substituted xanthone derivatives and their reported biological activities, illustrating the impact of core modifications.

| Compound | Substituents | Biological Activity | Reference |

| 1,3-dihydroxyxanthone | 1,3-dihydroxy | Anticancer activity | mdpi.com |

| α-mangostin | Multiple prenyl and hydroxyl groups | Anticancer, antimicrobial | mdpi.com |

| Haloxanthones | Halogen substitutions | Anticancer | mdpi.com |

| Aminoalkoxylated benzo[b]xanthones | Aminoalkoxy chains | Anticancer | mdpi.com |

Generation of Derivative Libraries for High-Throughput Screening

To efficiently explore the vast chemical space created by modifying the this compound scaffold, researchers often generate large collections of related compounds known as derivative libraries. These libraries are essential for high-throughput screening (HTS), an automated process that allows for the rapid testing of thousands of compounds against a specific biological target. bmglabtech.com

The design of these libraries is crucial and often guided by computational tools to ensure chemical diversity and drug-likeness. evotec.com The synthesis of these libraries can be achieved through combinatorial chemistry, where a core scaffold is systematically reacted with a variety of building blocks to generate a large number of products in parallel. mdpi.com For this compound derivatives, a library could be constructed by starting with a 2-hydroxyxanthone core and reacting it with a diverse set of alkylating agents to modify the ethoxy moiety. Simultaneously, different substituted xanthone cores could be used as starting materials.

HTS allows for the identification of "hits" – compounds that show activity against the target of interest. These hits then serve as starting points for further optimization in the drug discovery process. bmglabtech.com The data generated from HTS is also valuable for building and refining structure-activity relationship models. evotec.com

Advanced Structure-Activity Relationship (SAR) Analysis of Ethoxyxanthenone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. ashp.org For this compound derivatives, SAR analysis aims to identify the key structural features responsible for their pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov These models are expressed as mathematical equations that relate physicochemical properties or theoretical molecular descriptors of the chemicals to their activity. nih.gov

For xanthone derivatives, QSAR studies have been employed to predict their anticancer and other biological activities. nih.govinnovareacademics.innih.gov A typical QSAR study involves:

Data Set Preparation: A series of xanthone analogues with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., net atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, are calculated for each molecule. nih.govnih.gov

Model Development: Statistical methods like multiple linear regression (MLR) are used to build a mathematical model that best correlates the descriptors with the biological activity. nih.govinnovareacademics.in

Model Validation: The predictive power of the QSAR model is rigorously tested. innovareacademics.in

A QSAR equation for a hypothetical series of this compound derivatives might look like this:

log(1/IC50) = c1qC2 + c2logP + c3*MV + constant

Where:

log(1/IC50) represents the biological activity.

qC2 is the net atomic charge at the carbon of the ethoxy group.

logP is the logarithm of the partition coefficient, a measure of hydrophobicity.

MV is the molecular volume.

c1, c2, and c3 are the coefficients determined by the regression analysis.

Such a model could reveal, for example, that higher electron density at the 2-position and increased hydrophobicity are correlated with higher activity.

Table of QSAR Descriptors Used in Xanthone Research

| Descriptor Type | Specific Descriptors | Relevance | Reference(s) |

| Electronic | Net atomic charges (qC1, qC2, etc.), Dipole moment | Influence electrostatic interactions with the target. | nih.govinnovareacademics.in |

| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions. | nih.govnih.gov |

| Steric/Topological | Molecular volume, Surface area, Shape indices | Describe the size and shape of the molecule, crucial for binding. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Hardness, Softness | Relate to the reactivity and stability of the molecule. | researchgate.net |

In addition to QSAR, other computational methods are employed to gain a deeper understanding of SAR at a molecular level. Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method can help visualize the interactions between a this compound derivative and its biological target, such as an enzyme's active site.

For example, a molecular docking study of alkoxy-substituted xanthones as α-glucosidase inhibitors revealed that the alkoxy side chain can fit into a hydrophobic pocket of the enzyme, while other parts of the molecule form hydrogen bonds with key amino acid residues. nih.gov The binding energy calculated from these simulations can provide an estimate of the binding affinity. researchgate.net

By combining the results of molecular docking with experimental data, researchers can:

Identify key amino acid residues involved in binding.

Understand the role of specific functional groups in the ligand.

Explain the observed SAR trends.

Propose new modifications to improve binding affinity and selectivity.

These computational approaches are invaluable for the rational design of more potent and selective this compound derivatives. nih.gov

Applications in Materials Science and Engineering

Utilization in Optical Materials and Devices

The exploration of xanthone (B1684191) derivatives in optical materials is an active area of research. However, specific data on the application of 2-Ethoxyxanthen-9-one in certain optical devices remains limited in publicly available scientific literature.

Role as Emitters in Organic Light-Emitting Diodes (OLEDs)

Currently, there is no direct research evidence in the reviewed literature to suggest the use of this compound as a primary or host emitter in Organic Light-Emitting Diode (OLED) technology. While the broader class of donor-acceptor molecules containing ketone groups has been investigated for thermally activated delayed fluorescence (TADF) in OLEDs, specific studies detailing the electroluminescence performance or device characteristics of this compound are not documented.

Photophysical Behavior in Advanced Material Design

Detailed experimental studies on the specific photophysical properties of this compound, such as its fluorescence quantum yields, triplet state energies, and lifetimes in various environments, are not extensively reported. The photophysical behavior of related compounds, like 2-Chlorothioxanthen-9-one, has been studied, revealing that solvent polarity can influence the energy levels of their singlet and triplet excited states. nih.gov However, direct data for this compound is required for its precise application in advanced material design.

Integration into Photosensitive Compositions

A significant and documented application of this compound is its integration into photosensitive materials, particularly for imaging and display technologies.

Application in Color Filter Technology

This compound has been identified as a component in a negative dye-containing curable composition used for manufacturing color filters. google.com In this application, the compound is part of a formulation that can be applied to a substrate, such as glass, to form a radiation-sensitive layer.

The process involves the following key steps:

The photosensitive composition containing this compound is coated onto a substrate.

This layer is then exposed to radiation through a specific mask pattern.

The exposed portions of the layer undergo a chemical change (curing), rendering them insoluble in a developer solution.

The unexposed portions are washed away by the developer, leaving a colored pattern that functions as a pixel in a color filter array. google.com

These color filters are critical components in liquid crystal displays (LCDs) and image sensors, where they are used to create color images. The inclusion of compounds like this compound is crucial for achieving the desired color properties, durability, and manufacturing efficiency. google.com

Table 1: Application of this compound in Color Filter Production

| Application Area | Technology | Role of this compound | Source |

| Photosensitive Compositions | Color Filter Manufacturing | Component of a negative dye-containing curable composition. | google.com |

Potential in Other Functional Materials Development

Beyond its use in color filters, the potential of this compound in the development of other functional materials is not yet widely documented in scientific literature. Functional materials are designed to possess specific properties that allow them to perform particular functions, often in response to external stimuli like light, heat, or electric fields. functmaterials.org.uaidu.ac.id While the xanthone scaffold is of interest in fields such as photocatalysis and sensing, specific research detailing the utility of the 2-ethoxy derivative in these or other advanced applications is not currently available.

Natural Occurrence and Biosynthetic Pathways of Xanthone Structures

Isolation of Xanthones from Microbial Sources (e.g., Fungi, Bacteria)

Microorganisms, including fungi and bacteria, are notable producers of xanthones, often with unique structural features compared to those found in plants. mdpi.com The biosynthesis of the xanthone (B1684191) core in fungi and lichens is distinct from that in higher plants, being entirely derived from the polyketide pathway. mdpi.comnih.gov

Fungi belonging to genera such as Aspergillus and Penicillium have been identified as sources of various xanthones. mdpi.com For instance, the first prenylated xanthone derivative, tajixanthone, was isolated from the mycelium of Aspergillus stellatus. nih.gov Numerous prenylated xanthones have also been isolated from fungi in the genera Actinomadura, Emericella, and Paecilomyces. mdpi.com

Bacteria, particularly actinomycetes, are another significant microbial source of xanthones, especially polycyclic xanthones. nih.govfrontiersin.org These complex aromatic compounds are assembled via a type II polyketide synthase (PKS) pathway. nih.gov Examples include lysolipins I and X, which are chlorinated polycyclic xanthones isolated from Streptomyces violaceoniger. frontiersin.org

Below is a table summarizing some xanthones isolated from microbial sources:

| Microbial Source (Genus) | Isolated Xanthone(s) | Reference(s) |

| Aspergillus | Tajixanthone, Aspergixanthones A-K | nih.govnih.gov |

| Penicillium | Various xanthones | mdpi.com |

| Actinomadura | IB-00208 | frontiersin.org |

| Emericella | Prenylated xanthones | mdpi.com |

| Paecilomyces | Prenylated xanthones | mdpi.com |

| Streptomyces | Lysolipins I and X | frontiersin.org |

| Micromonospora | Citreamicins | frontiersin.org |

Isolation of Xanthones from Plant Sources (e.g., Anethum sowa L., Caryophyllaceae, Guttiferae, Gentianaceae)

Higher plants are the most prolific source of xanthones, with nearly 80% of known natural xanthones originating from them. mdpi.com These compounds are particularly abundant in families such as Guttiferae (Clusiaceae), Gentianaceae, and Caryophyllaceae. mdpi.comresearchgate.net

Anethum sowa L.: From the stem of Anethum sowa, a member of the Apiaceae family, several xanthone derivatives have been isolated. These include 6-hydroxy-1,3-dimethoxy-7-methyl-xanthen-9-one and 1,3,4-trimethoxy-xanthen-9-one. horizonepublishing.com

Caryophyllaceae: This plant family is also known to produce xanthones. mdpi.comnih.gov

Guttiferae (Clusiaceae): This family is a rich source of a wide variety of xanthones, particularly prenylated derivatives. nih.govajchem-a.com The genus Garcinia, for example, is well-known for producing compounds like α-mangostin, β-mangostin, and rubraxanthone. ajchem-a.comnih.gov The fruit pericarp of Garcinia mangostana (mangosteen) is a particularly abundant source of these compounds. mdpi.com Another genus in this family, Calophyllum, has yielded xanthones such as jacareubin (B1672725) and osajaxanthone. rsc.orgrsc.org

Gentianaceae: This family is a prominent source of nonprenylated xanthones and xanthone glucosides. nih.govnih.gov The first natural xanthone to be described, gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone), was isolated from Gentiana lutea. mdpi.comnih.gov Other xanthones isolated from this family include isogentisin, swerchirin, and methylswertianin. nih.gov Various species of the genus Gentiana have been investigated, leading to the isolation of new and known xanthones. researchgate.netresearchgate.net

The following table provides examples of xanthones isolated from these plant families:

| Plant Family | Plant Species | Isolated Xanthone(s) | Reference(s) |

| Apiaceae | Anethum sowa L. | 6-hydroxy-1,3-dimethoxy-7-methyl-xanthen-9-one, 1,3,4-trimethoxy-xanthen-9-one | horizonepublishing.com |

| Caryophyllaceae | Saponaria vaccaria L. | Oxygenated xanthones | nih.gov |

| Guttiferae (Clusiaceae) | Garcinia mangostana | α-mangostin, β-mangostin, Garcinone D, Mangosharin | nih.gov |

| Garcinia parvifolia | Rubraxanthone, α-mangostin, Xanthone I | ajchem-a.com | |

| Calophyllum canum | 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, Osajaxanthone | rsc.org | |

| Gentianaceae | Gentiana lutea | Gentisin, Isogentisin | mdpi.comnih.gov |

| Gentiana azurium | 1,3,5-trihydroxy-8-methoxyxanthone | researchgate.netresearchgate.net | |

| Swertia perennis | Norswertianine-1,3-diglucoside | nih.gov |

Postulated Biosynthetic Routes to the Xanthone Scaffold in Nature

The biosynthesis of the xanthone scaffold follows different pathways in higher plants compared to microorganisms like fungi and lichens.

In higher plants, xanthone biosynthesis proceeds via a mixed pathway involving both the shikimate and acetate (B1210297) (polyketide) pathways. mdpi.comnih.gov The shikimate pathway provides precursors derived from carbohydrate metabolism, while the acetate pathway contributes acetate units. mdpi.com This mixed pathway leads to the formation of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.govfrontiersin.org

From this central benzophenone (B1666685) intermediate, the pathway can proceed through two main routes:

Phenylalanine-dependent pathway: In this route, the shikimate pathway leads to the formation of the amino acid phenylalanine, which then serves as a precursor. mdpi.com This pathway is observed in families like Hypericaceae. nih.govfrontiersin.org

Phenylalanine-independent pathway: Here, intermediates from the shikimate pathway are utilized directly without proceeding to phenylalanine. mdpi.com This route is characteristic of the Gentianaceae family. nih.govfrontiersin.org

Both pathways converge on the formation of 2,3′,4,6-tetrahydroxybenzophenone. mdpi.com The subsequent step is a regioselective oxidative intramolecular coupling (a phenol (B47542) coupling reaction) of this benzophenone, which results in the cyclization to form the core xanthone structures, primarily 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govfrontiersin.org These two compounds are the precursors to a vast array of more complex xanthone derivatives found in plants. frontiersin.org The crucial enzymes involved in this process include benzophenone synthase (BPS) and cytochrome P450 monooxygenases. researchgate.net

In contrast, the biosynthesis of the xanthone core in fungi and lichens is entirely derived from the polyketide pathway. mdpi.comnih.gov This pathway involves the head-to-tail condensation of acetate units (as acetyl-CoA and malonyl-CoA) to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the xanthone scaffold. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-Ethoxyxanthen-9-one with high purity?

- Methodological Answer : Synthesis should prioritize anhydrous conditions to avoid side reactions. A typical protocol involves Friedel-Crafts alkylation or nucleophilic substitution under inert gas (e.g., N₂). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield optimization requires iterative adjustment of catalyst concentration (e.g., AlCl₃) and temperature (60–80°C). Always characterize intermediates via melting point and spectroscopic analysis .

Q. Table 1: Key Characterization Techniques

| Technique | Parameters | Key Features |

|---|---|---|

| ¹H NMR | CDCl₃, 400 MHz | Ethoxy group protons (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–8.2 ppm) |

| FT-IR | KBr pellet | C=O stretch (~1650 cm⁻¹), C-O-C stretch (~1250 cm⁻¹) |

| HPLC | C18 column, 70:30 MeOH/H₂O | Retention time ~12 min (λ = 254 nm) |

Q. How can researchers ensure safe handling and storage of this compound?

- Methodological Answer : Follow GHS guidelines: Use fume hoods (≥0.5 m/s airflow) and closed systems to minimize inhalation/contact risks . Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in amber glass bottles at 2–8°C under nitrogen to prevent photodegradation and oxidation. Conduct regular stability assessments via HPLC to detect decomposition products .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR for structural elucidation, focusing on aromatic and ethoxy group signals. Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ~268 [M⁺]). UV-Vis spectroscopy (λmax ~320 nm) identifies conjugation patterns. Cross-validate data with computational simulations (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer : Design pseudo-first-order experiments by varying substrate concentrations while maintaining excess reagent. Use stopped-flow UV-Vis or in-situ FT-IR to monitor intermediate formation. Arrhenius plots (ln k vs. 1/T) determine activation energy. Isotopic labeling (e.g., deuterated solvents) clarifies proton-transfer steps. Compare experimental rate constants with DFT-calculated transition states to validate mechanisms .

Q. What strategies resolve contradictions in reported photophysical properties of derivatives?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., solvent polarity, excitation wavelength). Use multivariate analysis (ANOVA) to isolate variables causing discrepancies. Compare with literature via meta-analysis, focusing on instrumentation differences (e.g., fluorimeter slit widths, detector sensitivity). Publish raw datasets in supplementary materials for transparency .

Q. Which computational approaches model the electronic structure of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Solvent effects are modeled using PCM. Compare excitation energies with TD-DFT results to predict UV-Vis spectra. Validate against experimental data using RMSD analysis. Open-source tools (e.g., ORCA, Gaussian) enhance reproducibility .

Data Contradiction Analysis Framework

Q. Table 2: Resolving Experimental Discrepancies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.